ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
Overview
Description
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by chlorination and subsequent hydrolysis to introduce the chloro and hydroxy groups, respectively. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. Catalysts and automated systems are often employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-3-hydroxybutanoate: Similar structure but lacks the thiazole ring.
4-Methyl-1,3-thiazole-2-carboxylic acid: Contains the thiazole ring but lacks the ester and chloro groups.
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate: Similar structure but lacks the chloro and hydroxy groups.
Uniqueness
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is unique due to the combination of its functional groups and the thiazole ring, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate (CAS No. 863669-64-1) is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article reviews its biological activity, synthesis, and mechanisms of action based on various research findings.
The molecular formula of this compound is C11H14ClNO3S, with a molecular weight of 275.75 g/mol. The compound features a chloro group, a hydroxy group, and a thiazole ring, which contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation : Reacting 4-methyl-1,3-thiazole-2-carbaldehyde with ethyl acetoacetate in the presence of a base.
- Chlorination : Introducing the chloro group through chlorination reactions.
- Hydrolysis : Adding hydrolysis steps to incorporate the hydroxy group.
These steps require controlled temperatures and specific solvents to ensure high yield and purity .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. In vitro assays have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes or pathways related to cell proliferation and survival . For instance, the compound's interaction with cellular signaling pathways may lead to reduced tumor growth in experimental models.
The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : It could modulate receptor activity that influences cellular responses related to growth and apoptosis.
- Oxidative Stress Induction : The presence of reactive functional groups may lead to increased oxidative stress within cells, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Study : A study conducted on various bacterial strains showed that ethyl 4-chloro-3-hydroxybutanoate exhibited an IC50 value indicating effective inhibition at low concentrations .
- Anticancer Research : In a controlled experiment using human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability compared to controls, demonstrating its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZDJBMSSNHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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